molecular formula C8H8N6 B3005973 1-(1-Azidoethyl)benzotriazole CAS No. 155791-29-0

1-(1-Azidoethyl)benzotriazole

Cat. No. B3005973
CAS RN: 155791-29-0
M. Wt: 188.194
InChI Key: VYERLAVEQFCLRW-UHFFFAOYSA-N
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Description

“1-(1-Azidoethyl)benzotriazole” is a derivative of benzotriazole . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .


Synthesis Analysis

Benzotriazole derivatives are conveniently prepared from 1H-benzotriazole and are characterized by a huge synthetic potential . The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The reaction can be improved when carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Chemical Reactions Analysis

Benzotriazole is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Mechanism of Action

Benzotriazole is able to bond with oxide-free and oxidized copper surfaces and on both of them it bonds significantly stronger to coordinatively unsaturated Cu sites . This suggests that benzotriazole is able to passivate the reactive under-coordinated surface sites that are plausible microscopic sites for corrosion attack .

Safety and Hazards

Benzotriazole is harmful if swallowed and causes serious eye irritation . It is also harmful if inhaled and causes respiratory tract irritation . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1-(1-azidoethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6/c1-6(10-12-9)14-8-5-3-2-4-7(8)11-13-14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYERLAVEQFCLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(N=[N+]=[N-])N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Azidoethyl)-1H-1,2,3-benzotriazole

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